methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:
- Acetamido substituent: Enhances solubility and modulates electronic properties.
- Methyl ester: A common pro-drug motif for improved bioavailability.
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-5-26(6-2)35(31,32)18-10-7-16(8-11-18)22(30)25-23-27(14-21(29)33-4)19-12-9-17(24-15(3)28)13-20(19)34-23/h7-13H,5-6,14H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMLDVFXKQGLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the acetamido and diethylsulfamoyl groups. The final step involves the esterification of the compound to form the methyl ester.
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the benzothiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the compound with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with sulfonylurea herbicides and benzothiazole derivatives. Below is a comparative analysis based on structural analogs from the Pesticide Chemicals Glossary and related literature:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The target compound’s benzothiazole-dihydrothiazole system contrasts with the triazine cores of sulfonylurea herbicides. Benzothiazoles are associated with antimicrobial and anti-inflammatory activities, whereas triazines are optimized for binding to plant acetolactate synthase (ALS) .
Sulfonamide vs. Sulfonylurea :
- The diethylsulfamoyl group in the target compound may confer distinct binding kinetics compared to sulfonylurea bridges in herbicides. Sulfonylureas inhibit ALS by mimicking substrates, while sulfonamides often target human enzymes (e.g., carbonic anhydrase).
Substituent Effects :
- The 6-acetamido group in the target compound could enhance solubility or stabilize protein interactions, unlike the trifluoroethoxy or methoxy groups in sulfonylureas, which improve herbicidal potency via lipophilic interactions .
Research Findings and Mechanistic Insights
- Sulfonylurea Herbicides: Metsulfuron methyl and analogs inhibit ALS, critical for branched-chain amino acid synthesis in plants. Their triazine-sulfonylurea framework is essential for binding ALS’s active site .
- Benzothiazole Derivatives: Benzothiazoles (e.g., riluzole) are known for neuroprotective effects via glutamate inhibition. The target compound’s acetamido and sulfonamide groups may expand its selectivity toward non-ALS targets, such as kinases or proteases.
- Synthetic Challenges: The Z-configuration of the imino group in the target compound necessitates stereoselective synthesis, unlike the simpler triazine-based sulfonylureas. This complexity may limit scalability compared to commercial herbicides.
Limitations and Gaps in Data
- No direct biological or crystallographic data for the target compound were found in the provided evidence. Structural comparisons are inferred from analogs.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 2-[(2Z)-...]acetate?
Answer:
The compound’s synthesis involves multi-step reactions, leveraging heterocyclic chemistry and imine formation. Key steps include:
- Condensation reactions : Reacting substituted benzaldehydes with aminobenzothiazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in triazole synthesis ).
- Multi-component reactions : Utilizing benzothiazole cores, bromoacetate derivatives, and amine/amide precursors in solvents like acetone under reflux (analogous to benzothiazole-acetate syntheses ).
- Protection/deprotection strategies : Acetamide and ester groups may require selective protection during synthesis to avoid side reactions.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Rigorous characterization ensures structural fidelity:
- ¹H/¹³C NMR : To confirm regiochemistry of the benzothiazole ring, Z/E configuration of the imine bond, and acetamide/ester functionalities .
- IR spectroscopy : Validates carbonyl (C=O) stretches (ester: ~1700–1750 cm⁻¹; amide: ~1650 cm⁻¹) and sulfonamide (S=O) bands (~1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragments, critical for verifying the molecular formula (e.g., MW ~500–550 g/mol).
- Elemental analysis : Confirms purity and stoichiometry .
Basic: How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
Stability studies should include:
- pH-dependent hydrolysis : Test in buffers (pH 1–12) to evaluate ester/amide bond lability (e.g., ester hydrolysis in basic conditions) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and thermal stability .
- Light sensitivity : Expose to UV/visible light to assess photodegradation (common in benzothiazole derivatives) .
Advanced: What strategies optimize reaction yields for the imine-forming step in synthesis?
Answer:
Optimization requires systematic parameter screening:
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent polarity (ethanol, DMF), and catalyst loading (acetic acid, 1–5 mol%) to identify ideal conditions .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to determine optimal reflux duration (e.g., 4–8 hours) .
- Purification techniques : Use column chromatography with gradients of ethyl acetate/hexane to isolate the Z-isomer selectively .
Advanced: How can structural modifications enhance the compound’s biological activity?
Answer:
Structure-activity relationship (SAR) studies guide rational design:
- Substituent variation : Replace the diethylsulfamoyl group with bulkier sulfonamides (e.g., cyclopropyl) to modulate steric/electronic effects .
- Benzothiazole core modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to enhance electrophilic reactivity .
- Bioisosteric replacement : Substitute the acetamide with a urea moiety to improve hydrogen-bonding capacity .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and control for residual solvents .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent carriers (DMSO concentration ≤0.1%) .
- Metabolite interference : Perform LC-MS to identify degradation products or active metabolites in biological matrices .
Advanced: What computational methods support mechanistic studies of this compound’s interactions?
Answer:
- Molecular docking : Predict binding modes with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina or Schrödinger .
- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to correlate reactivity with substituent effects .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Advanced: How can researchers validate the Z-configuration of the imine bond?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
